molecular formula C9H16O4 B3338857 1-Tert-butyl 3-methyl 2-methylmalonate CAS No. 132180-14-4

1-Tert-butyl 3-methyl 2-methylmalonate

Cat. No.: B3338857
CAS No.: 132180-14-4
M. Wt: 188.22 g/mol
InChI Key: JDQGMPGKDBIWOI-UHFFFAOYSA-N
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Description

1-Tert-butyl 3-methyl 2-methylmalonate is an organic compound belonging to the class of malonates. Malonates are esters or salts of malonic acid and are widely used in organic synthesis due to their versatility. The compound features a tert-butyl group, a methyl group, and a methylmalonate moiety, making it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tert-butyl 3-methyl 2-methylmalonate can be synthesized through the alkylation of tert-butyl methyl malonate with iodomethane. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the malonate, followed by the addition of iodomethane to introduce the methyl group .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of phase-transfer catalysts can also enhance the reaction rate and selectivity, making the process more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 1-Tert-butyl 3-methyl 2-methylmalonate undergoes various types of chemical reactions, including:

    Alkylation: Introduction of alkyl groups to the malonate moiety.

    Hydrolysis: Conversion of the ester groups to carboxylic acids under acidic or basic conditions.

    Decarboxylation: Removal of carbon dioxide from the malonate under thermal conditions.

Common Reagents and Conditions:

    Alkylation: Sodium hydride or potassium tert-butoxide as bases, iodomethane as the alkylating agent.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Decarboxylation: Heating the compound in the presence of a catalyst or under vacuum.

Major Products:

Scientific Research Applications

1-Tert-butyl 3-methyl 2-methylmalonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 2-methylmalonate involves its ability to act as a nucleophile in various chemical reactions. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound. The malonate moiety can participate in nucleophilic substitution, addition, and elimination reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    Di-tert-butyl malonate: Similar structure but with two tert-butyl groups.

    Methyl malonate: Lacks the tert-butyl group, making it less sterically hindered.

    Ethyl malonate: Contains ethyl groups instead of tert-butyl and methyl groups.

Uniqueness: 1-Tert-butyl 3-methyl 2-methylmalonate is unique due to the presence of both a tert-butyl group and a methyl group, which provide a balance of steric hindrance and reactivity. This makes it particularly useful in the synthesis of chiral compounds and other complex molecules .

Properties

IUPAC Name

3-O-tert-butyl 1-O-methyl 2-methylpropanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-6(7(10)12-5)8(11)13-9(2,3)4/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQGMPGKDBIWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649049
Record name tert-Butyl methyl methylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132180-14-4
Record name tert-Butyl methyl methylpropanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9.91 Gram (95%, 56.9 mmol) of tert-butyl methyl malonate was dissolved in 120 mL of tetrahydrofuran (THF), and the resulting solution was added dropwise to a suspension containing 2.28 g (60 wt %, 56.9 mmol) of sodium hydride (NaH) and 120 mL of THF at 0° C. over 0.5 hours, followed by stirring for 0.5 hours. Thereafter, a solution containing 8.08 g (56.9 mmol) of methyl iodide (MeI) and 20 mL of TI-IF was added dropwise over 0.5 hours, and the resulting mixture was stirred at 0° C. for 0.5 hours and further stirred at 25° C. for 5 hours. After adding 200 of ethyl acetate, the organic layer was washed, in order, twice with saturated brine and twice with water, and dried over sodium sulfate, and the solvent was concentrated to obtain 13.0 g of 1-tert-butyl 3-methyl 2-methylmalonate as a colorless transparent oil. Subsequently, 45.9 g of an aqueous formalin solution was added to 13.0 g of the oil, and resulting mixture was cooled to 0° C. Furthermore, 7.81 g of potassium carbonate was added, and the mixture was stirred at 0° C. for 1 hour and further stirred at 25° C. for 3 hours. After adding 200 mL of ethyl acetate, the organic layer was washed, in order, three times with an aqueous saturated sodium hydrogensulfite solution and twice with water, and dried over sodium sulfate. The solvent was concentrated, and the residue was dissolved in 50 mL of pyridine. The resulting solution was cooled to 0° C., and 21.7 g of p-toluenesulfonyl chloride was added thereto. The obtained mixture was stirred at 0° C. for 2 hours and then stirred at 60° C. for 4 hours. After adding 200 mL of ethyl acetate, the organic layer was washed, in order, three times with an aqueous saturated ammonium chloride solution and twice with water, and dried over sodium sulfate. The residue was purified by column chromatography (SiO2, hexane/ethyl acetate=4/1) to obtain 15.8 g of the objective Compound (I-31) as a colorless transparent oil.
Quantity
56.9 mmol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
8.08 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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